4-Quinolinol, 1-[3-(dimethylamino)propyl]decahydro-
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Overview
Description
4-Quinolinol, 1-[3-(dimethylamino)propyl]decahydro- is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinol, 1-[3-(dimethylamino)propyl]decahydro- typically involves the reaction of quinoline derivatives with dimethylaminopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Quinolinol, 1-[3-(dimethylamino)propyl]decahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds. These products have various applications in different fields .
Scientific Research Applications
Chemistry
In chemistry, 4-Quinolinol, 1-[3-(dimethylamino)propyl]decahydro- is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents .
Medicine
In medicine, 4-Quinolinol, 1-[3-(dimethylamino)propyl]decahydro- is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising compound for drug development .
Industry
In the industrial sector, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for applications in the manufacturing of polymers, coatings, and other industrial products .
Mechanism of Action
The mechanism of action of 4-Quinolinol, 1-[3-(dimethylamino)propyl]decahydro- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Quinolinol, 1-[3-(dimethylamino)propyl]decahydro- include other quinoline derivatives such as:
- 4-Hydroxyquinoline
- 2-Hydroxyquinoline
- 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl
Uniqueness
What sets 4-Quinolinol, 1-[3-(dimethylamino)propyl]decahydro- apart from these similar compounds is its unique structural feature of having a dimethylaminopropyl group attached to the quinoline core. This modification imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H28N2O |
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Molecular Weight |
240.38 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-ol |
InChI |
InChI=1S/C14H28N2O/c1-15(2)9-5-10-16-11-8-14(17)12-6-3-4-7-13(12)16/h12-14,17H,3-11H2,1-2H3 |
InChI Key |
JHEIOFIBTVJIHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1CCC(C2C1CCCC2)O |
Origin of Product |
United States |
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